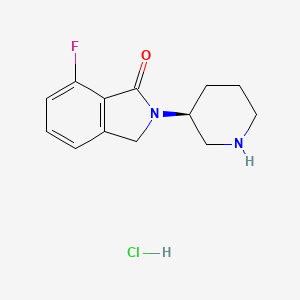
(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the molecular formula C₁₃H₁₆N₂O·ClH . It is a versatile material extensively used in scientific research. It offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique structural properties.
Molecular Structure Analysis
The molecular structure of “(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” consists of 13 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom . The average mass of the molecule is 252.740 Da .Physical And Chemical Properties Analysis
The molecular weight of “(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” is 252.74 g/mol . The melting point is between 102 and 103 °C .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
- Synthesis and SAR of Acetylcholinesterase Inhibitors: Research indicates that compounds structurally related to (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride exhibit potent anti-acetylcholinesterase activity. These compounds have shown selective affinity and significant acetylcholine content increase in the rat cerebral cortex, suggesting potential for treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
Antibacterial Activities
- Synthesis and Antibacterial Activities of Enantiomers: Studies have synthesized and tested enantiomers of compounds structurally similar to (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, demonstrating significant antibacterial activities and pharmacological profiles (Chu et al., 1991).
- Microwave Assisted Synthesis and Antibacterial Activity: Research involving microwave-assisted synthesis of related compounds has shown notable antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Evaluation of Fluoroquinolones: New fluoroquinolones analogs, with structural similarities to (S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride, have been synthesized, exhibiting significant antimicrobial activity (Prasad et al., 2017).
- Antimycobacterial Activities of Novel Fluoroquinolones: Research into novel fluoroquinolones has demonstrated potent antimycobacterial activities, suggesting effectiveness against tuberculosis (Senthilkumar et al., 2009).
Antiproliferative and Herbicidal Activity
- Hirshfeld Surface Analysis for Antiproliferative Activity: A study on the Hirshfeld surface analysis of related compounds has shed light on their potential antiproliferative activities (Prasad et al., 2018).
- Herbicidal Activity of Isoindoline-Diones: The synthesis and testing of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, related to the chemical , have shown promising herbicidal activities (Huang et al., 2005).
Eigenschaften
IUPAC Name |
7-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-11-5-1-3-9-8-16(13(17)12(9)11)10-4-2-6-15-7-10;/h1,3,5,10,15H,2,4,6-8H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWIMOKSLOUAR-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

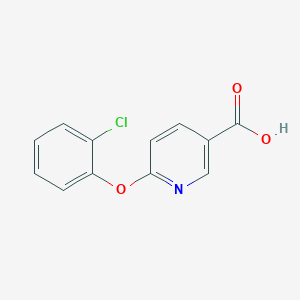
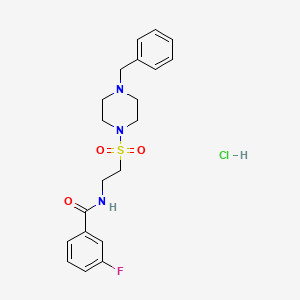



![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
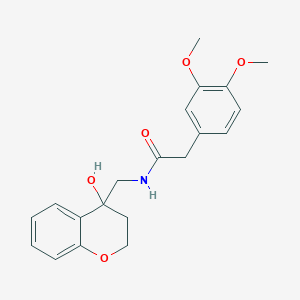
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)
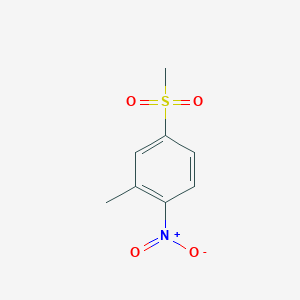

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)